2-[(E)-(hydroxyimino)(phenyl)methyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(hydroxyimino)(phenyl)methyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furocoumarins. Furocoumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(E)-(hydroxyimino)(phenyl)methyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often utilize green chemistry principles, employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ascorbate, CuSO₄-5H₂O, and other catalysts . Major products formed from these reactions include triazole derivatives, which have shown significant biological activity . The compound’s reactivity is influenced by its furocoumarin core, which allows for diverse chemical modifications.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it upregulates melanin synthesis via the activation of the cAMP/PKA and MAPKs signal pathways . This involves the phosphorylation of cAMP-responsive element binding protein (p-CREB) and the activation of tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) . These molecular interactions contribute to its biological activities and therapeutic potential.
Comparison with Similar Compounds
2-[(E)-(hydroxyimino)(phenyl)methyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one can be compared with other furocoumarin derivatives such as 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one . While both compounds share a similar core structure, their substituents and resulting biological activities differ.
Similar Compounds
Properties
Molecular Formula |
C21H17NO4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17NO4/c1-11-9-17(23)25-19-13(3)20-16(10-15(11)19)12(2)21(26-20)18(22-24)14-7-5-4-6-8-14/h4-10,24H,1-3H3/b22-18+ |
InChI Key |
RSFDGQBLUXPPQS-RELWKKBWSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)/C(=N/O)/C4=CC=CC=C4)C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C(=NO)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.